molecular formula C14H17ClFN3O B6351312 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride CAS No. 1239751-13-3

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride

Cat. No.: B6351312
CAS No.: 1239751-13-3
M. Wt: 297.75 g/mol
InChI Key: DNMPRZRFGIFWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride is a chemical compound with a complex structure that includes a fluorophenyl group, an oxadiazole ring, and a piperidinium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidinium Moiety: The piperidinium chloride is attached via a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride: Similar structure but with a different position of the fluorine atom.

    4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(piperidin-1-ium-4-ylmethyl)-1,2,4-oxadiazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c15-12-3-1-2-11(9-12)14-17-13(19-18-14)8-10-4-6-16-7-5-10;/h1-3,9-10,16H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMPRZRFGIFWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1CC2=NC(=NO2)C3=CC(=CC=C3)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.